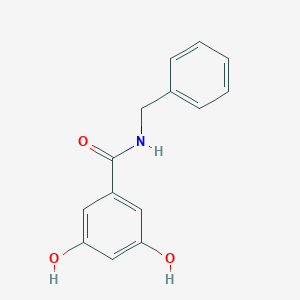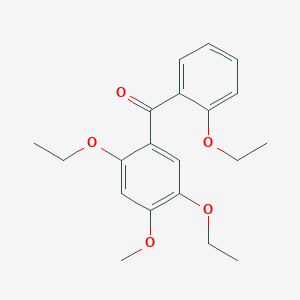![molecular formula C21H17NO4 B344326 2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID](/img/structure/B344326.png)
2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core and functional groups such as a methoxyanilino carbonyl and a carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts is crucial for efficient production. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.
化学反应分析
Types of Reactions
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
科学研究应用
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[(2-Methoxyanilino)carbonyl]phenoxyacetic acid: Similar structure but with a phenoxyacetic acid moiety instead of a biphenyl core.
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid: The compound itself, used as a reference for comparison.
Uniqueness
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which imparts specific chemical and physical properties
属性
分子式 |
C21H17NO4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-[2-[(2-methoxyphenyl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-26-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
InChI 键 |
GAJRDPXTPVNZLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4,6-Bis(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone](/img/structure/B344251.png)

![3-amino-6-(4-chlorophenyl)-2-phenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B344255.png)
![3-amino-6-(4-methylphenyl)-2-phenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B344256.png)
![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetonitrile](/img/structure/B344259.png)



![1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-2-phenylethanone](/img/structure/B344267.png)
